(2R,3R)-N-[(3,5-dimethylpyridin-2-yl)methyl]-2-phenyloxolane-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R)-N-[(3,5-dimethylpyridin-2-yl)methyl]-2-phenyloxolane-3-carboxamide, also known as DMXAA, is a small molecule that has shown promising results in cancer research. It was initially discovered as a potential antiviral agent, but later studies revealed its ability to induce tumor necrosis and inhibit tumor growth.
Wirkmechanismus
The exact mechanism of action of (2R,3R)-N-[(3,5-dimethylpyridin-2-yl)methyl]-2-phenyloxolane-3-carboxamide is not fully understood. However, it is believed to work by activating the immune system and inducing the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). These cytokines then lead to the destruction of tumor blood vessels and the induction of tumor necrosis. This compound has also been shown to inhibit the production of angiogenic factors, such as vascular endothelial growth factor (VEGF), which are essential for tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to induce the production of cytokines, such as TNF-α and IFN-α, which are involved in the immune response. This compound has also been shown to inhibit the production of angiogenic factors, such as VEGF, which are essential for tumor growth. In addition, this compound has been shown to increase the permeability of tumor blood vessels, allowing for increased delivery of chemotherapy drugs.
Vorteile Und Einschränkungen Für Laborexperimente
(2R,3R)-N-[(3,5-dimethylpyridin-2-yl)methyl]-2-phenyloxolane-3-carboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cells and tissues, making it suitable for in vitro and in vivo studies. This compound is also relatively easy to synthesize, allowing for large-scale production. However, this compound has some limitations for lab experiments. It has been shown to be toxic at high doses, which can limit its use in certain experiments. In addition, this compound has a short half-life, which can make it difficult to maintain effective concentrations in vivo.
Zukünftige Richtungen
There are several future directions for the study of (2R,3R)-N-[(3,5-dimethylpyridin-2-yl)methyl]-2-phenyloxolane-3-carboxamide. One area of research is the development of more potent analogs of this compound with improved anti-tumor activity and reduced toxicity. Another area of research is the investigation of the mechanism of action of this compound, which could lead to the development of new cancer therapies. In addition, this compound could be further investigated for its potential use in the treatment of viral infections, such as hepatitis B and C. Finally, this compound could be investigated for its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy.
Synthesemethoden
(2R,3R)-N-[(3,5-dimethylpyridin-2-yl)methyl]-2-phenyloxolane-3-carboxamide can be synthesized using a multistep reaction process, starting from commercially available starting materials. The synthesis involves the formation of an oxolane ring, followed by the introduction of a pyridine ring and a carboxamide group. The final product is obtained through purification and isolation steps. The synthesis method has been optimized to improve the yield and purity of this compound.
Wissenschaftliche Forschungsanwendungen
(2R,3R)-N-[(3,5-dimethylpyridin-2-yl)methyl]-2-phenyloxolane-3-carboxamide has been extensively studied for its anti-tumor activity in various cancer models. It has been shown to induce tumor necrosis and inhibit tumor growth through the activation of the immune system and the induction of cytokines. This compound has also been investigated for its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. In addition, this compound has shown promising results in the treatment of viral infections, such as hepatitis B and C.
Eigenschaften
IUPAC Name |
(2R,3R)-N-[(3,5-dimethylpyridin-2-yl)methyl]-2-phenyloxolane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-13-10-14(2)17(20-11-13)12-21-19(22)16-8-9-23-18(16)15-6-4-3-5-7-15/h3-7,10-11,16,18H,8-9,12H2,1-2H3,(H,21,22)/t16-,18+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDIKBLELUCJOB-AEFFLSMTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)CNC(=O)C2CCOC2C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N=C1)CNC(=O)[C@@H]2CCO[C@H]2C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.